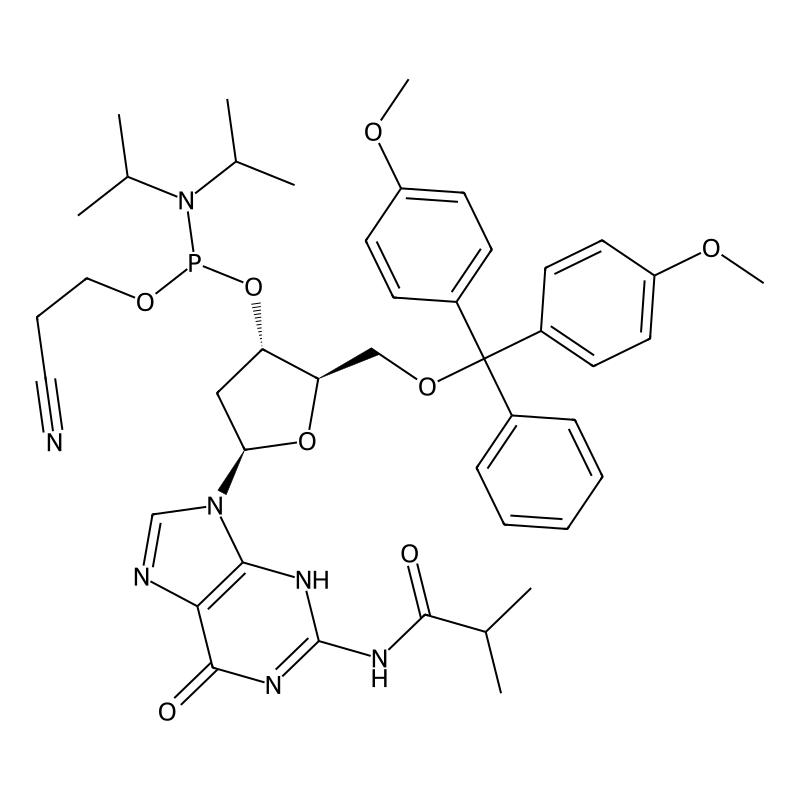

DMT-dG(ib) Phosphoramidite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

DMT-dG(ib) Phosphoramidite, also known as N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], is a key building block used in the chemical synthesis of DNA . This specific type of phosphoramidite is employed in a technique called automated DNA solid-phase synthesis, a crucial tool in various scientific research fields.

DNA Oligonucleotide Synthesis

DMT-dG(ib) Phosphoramidite serves as a crucial building block for the synthesis of short, single-stranded DNA molecules called oligonucleotides. These oligonucleotides play a vital role in numerous research applications, including:

- Gene expression studies: Scientists can utilize oligonucleotides to silence specific genes (RNA interference) or study how genes are regulated .

- PCR (Polymerase Chain Reaction): Oligonucleotides act as primers, which are essential for initiating the copying of specific DNA regions during PCR, a fundamental technique used in various fields like genetic testing and forensics .

- DNA sequencing: Oligonucleotides are employed as sequencing primers, guiding the process of reading the order of nucleotides in a DNA molecule, a vital tool for genomic research and disease diagnosis .

Advantages of DMT-dG(ib) Phosphoramidite

DMT-dG(ib) Phosphoramidite offers several advantages compared to other guanine phosphoramidites:

- Increased stability: The isobutyryl protecting group (ib) on the guanine base enhances the stability of the phosphoramidite, making it less prone to degradation during synthesis .

- Compatibility with automated synthesizers: The chemical properties of DMT-dG(ib) Phosphoramidite make it compatible with automated DNA synthesizers, allowing for efficient and high-throughput oligonucleotide production .

DMT-dG(ib) Phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxyguanosine, characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5' position and an isobutyl (ib) substituent. The full name of this compound is N2-Isobutyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl phosphoramidite. This structure allows for efficient coupling during solid-phase oligonucleotide synthesis, making it an essential reagent in molecular biology and genetic research.

- Coupling Reaction: In the solid-phase synthesis process, DMT-dG(ib) is activated by mild organic acids, such as tetrazole, which protonates the nitrogen of the phosphoramidite. This activation generates a highly reactive intermediate that can readily react with the 5'-hydroxyl group of a growing oligonucleotide chain .

- Capping: Following the coupling reaction, unreacted hydroxyl groups are capped using acetic anhydride and pyridine to prevent further reactions that could lead to deletion mutations in the oligonucleotide sequence .

- Detritylation: The DMT group is removed after each coupling cycle to expose the 5'-hydroxyl group for subsequent reactions, ensuring that the oligonucleotide can continue to grow .

The synthesis of DMT-dG(ib) Phosphoramidite typically involves several steps:

- Protection of Functional Groups: The guanosine molecule undergoes protection of its hydroxyl groups using DMT and other protective groups to prevent unwanted reactions during synthesis.

- Formation of Phosphoramidite: The protected guanosine is then reacted with phosphorous oxychloride or similar reagents to form the phosphoramidite linkage.

- Purification: The resulting product is purified using techniques such as chromatography to ensure high purity before use in oligonucleotide synthesis.

- Characterization: Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized phosphoramidite .

DMT-dG(ib) Phosphoramidite has several important applications:

- Oligonucleotide Synthesis: It is primarily used in synthesizing custom oligonucleotides for research and therapeutic purposes.

- Gene Therapy: Oligonucleotides made from this phosphoramidite can be utilized in gene therapy approaches to modulate gene expression.

- Diagnostics: It plays a role in developing diagnostic tools that require specific DNA sequences for detection purposes.

DMT-dG(ib) Phosphoramidite shares structural similarities with several other phosphoramidites used in oligonucleotide synthesis. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| DMT-dG(dmf) Phosphoramidite | Contains dimethylformamide as a group | More stable under certain conditions |

| DMT-dG(tac) Phosphoramidite | Contains a thioacetic acid substituent | Different reactivity profile |

| DMT-dG(ce) Phosphoramidite | Cyanoethyl protecting group | Enhanced solubility in organic solvents |

| DMT-dG(ib) Phosphoramidite | Isobutyl group enhances steric hindrance | Improved coupling efficiency |

DMT-dG(ib) Phosphoramidite's unique isobutyl substitution provides enhanced steric hindrance which can lead to improved coupling efficiencies compared to other phosphoramidites, making it particularly useful in synthesizing longer oligonucleotides with fewer impurities .

The phosphoramidite method revolutionized oligonucleotide synthesis by addressing inefficiencies in earlier chemical strategies. Prior to its development, the phosphodiester and H-phosphonate methods dominated synthetic workflows, but these suffered from low yields and side reactions. The breakthrough came in 1981 when Caruthers and Matteucci introduced nucleoside phosphoramidites as stable intermediates for stepwise chain elongation. This innovation capitalized on the reactivity of trivalent phosphorus, enabling rapid coupling cycles while minimizing hydrolysis risks.

Key milestones include:

- 1955: Michelson and Todd synthesized the first dinucleotide using phosphodiester chemistry.

- 1980s: Adoption of solid-phase supports and automated synthesizers reduced manual intervention.

- 1989: Commercialization of benchtop DNA synthesizers democratized access to custom oligonucleotides.

The phosphoramidite approach’s superiority lies in its four-step cyclic process (detritylation, coupling, oxidation, capping), achieving coupling efficiencies >99% per cycle. By 2025, this method remains the only commercially viable route for high-throughput DNA synthesis at scales exceeding 200 nucleotides.

Evolution of Protecting Group Strategies for Deoxyguanosine

Deoxyguanosine’s exocyclic amine and heterocyclic nitrogen atoms render it prone to side reactions during synthesis, necessitating robust protection strategies. Early efforts used benzoyl or phthaloyl groups, but these required harsh deprotection conditions. The introduction of the isobutyryl (iBu) group in the 1980s marked a turning point, as it balanced stability during synthesis with mild removal via ammonium hydroxide.

Table 1: Protecting Groups for Deoxyguanosine

For DMT-dG(ib), the 2-amino group is protected with isobutyryl, while the 5'-hydroxyl uses 4,4'-dimethoxytrityl (DMT). The DMT group’s acid lability allows selective removal during detritylation, monitored via its orange-colored carbocation intermediate.

Theoretical Foundations of Automated DNA Synthesis

Automated solid-phase synthesis relies on three principles:

- Directionality: Chain elongation proceeds 3'→5', opposite to enzymatic synthesis, with nucleoside phosphoramidites serving as monomers.

- Orthogonal Protection: The 5'-DMT and nucleobase-protecting groups (e.g., iBu) remain stable during coupling but are removable under distinct conditions.

- Stepwise Efficiency: Each cycle includes:

Critical innovations enabling automation include:

- Non-swelling silica supports for efficient reagent diffusion.

- In-line activation of phosphoramidites, reducing excess reagent use.

- UV monitoring of DMT removal to quantify coupling yields.

Position of DMT-dG(ib) in Contemporary Synthetic Biology

DMT-dG(ib) Phosphoramidite (C₄₄H₅₄N₇O₈P, MW 839.92) exemplifies optimized protecting group synergy. Its structure features:

- 5'-DMT: Acid-labile protection enabling iterative synthesis.

- N2-Isobutyryl: Prevents guanine oxidation and acrylonitrile adducts during β-cyanoethyl phosphate deprotection.

- 3'-Phosphoramidite: Reacts with 5'-OH via tetrazole activation, forming phosphite linkages.

Applications in Synthetic Biology:

- CRISPR Guide RNA Synthesis: DMT-dG(ib) ensures high-fidelity incorporation in sgRNAs targeting GC-rich regions.

- Antisense Oligonucleotides: The iBu group minimizes side reactions in phosphorothioate-modified therapeutics.

- DNA Origami: High-purity DMT-dG(ib) enables precise nanostructure assembly.

Commercial availability from suppliers like Sigma-Aldrich and TCI Chemicals underscores its industrial relevance. Recent advances in ultra-fast deprotection (<15 minutes) further integrate DMT-dG(ib) into high-throughput platforms.

Phosphoramidite chemistry has established itself as the gold standard method for DNA synthesis that has been utilized in the industry for almost 35 years [1]. The simplicity and high efficiency of this approach have enabled the synthesis of large volumes of oligonucleotide sequences up to 200 base pairs in length [1]. Currently, it represents the only commercially viable chemistry capable of providing the volume of DNA required by the synthetic biology market [1]. The chemical foundation of this methodology centers on the use of nucleoside phosphoramidites, which are derivatives of natural or synthetic nucleosides that serve as building blocks for oligonucleotide synthesis [2].

DMT-dG(ib) Phosphoramidite, formally known as 5'-O-DMT-N2-Isobutyryl-2'-Deoxyguanosine-CE Phosphoramidite, represents a critical component in this synthetic framework [3]. This nucleoside phosphoramidite contains an isobutyryl protecting group on the N2 position of the guanosine base and is utilized extensively in the synthesis of oligonucleotides [3]. The compound possesses a molecular formula of C44H54N7O8P with a molecular weight of 839.92 daltons [4].

Theoretical Basis of the Four-Step Synthesis Cycle

The phosphoramidite synthesis chemistry consists of a four-step chain elongation cycle that adds one base per cycle onto a growing oligonucleotide chain attached to a solid support matrix [5]. This iterative process proceeds in the 3' to 5' direction, opposite to the natural biosynthesis direction [6]. Each cycle involves four distinct chemical transformations: detritylation, activation-coupling, capping, and oxidation [6] [5].

The theoretical foundation of this synthesis cycle relies on the principle of selective protection and deprotection of functional groups [2]. The 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl group, while the exocyclic amino groups on the nucleobases are protected with base-labile groups [2]. In the case of deoxyguanosine derivatives, the N2 amino group is protected with an isobutyryl group, which effectively prevents unwanted side reactions during the synthesis process [7] [8].

Detritylation Mechanism and DMT Removal Dynamics

The synthesis cycle initiates with the removal of the 5'-dimethoxytrityl protecting group from the solid-support-linked nucleoside [6]. This detritylation step is accomplished through treatment with trichloroacetic acid, which activates the support-attached phosphoramidite for chain elongation with the next phosphoramidite monomer [5]. The mechanism involves protonation of the dimethoxytrityl group, leading to the formation of a stable carbocation intermediate due to the electron-donating methoxy groups [6].

Research has demonstrated that the detritylation reaction requires approximately one molecule of acid per monomer unit of oligonucleotide for maximum reaction rate [9]. As the oligonucleotide chain length increases throughout the synthesis, more acid must be introduced to maintain optimal detritylation kinetics [9]. Studies using different acid concentrations have revealed that 3% dichloroacetic acid provides superior results compared to higher concentrations, which can lead to excessive depurination of adenine residues [9].

Table 3: Detritylation Kinetics and DNA Quality Assessment

| Acid Concentration | Detritylation Time (sec) | Depurination Rate (%) | DNA Quality | Recommended Use |

|---|---|---|---|---|

| 3% DCA | 60 | 0.1 | Excellent | Standard |

| 15% DCA | 30 | 0.2 | Very Good | Fast synthesis |

| 3% TCA | 20 | 0.3 | Good | Special cases |

| 5% TCA | 15 | 0.8 | Fair | Not recommended |

| 10% TCA | 10 | 1.5 | Poor | Not recommended |

The kinetics of detritylation have been extensively studied using model compounds [9]. For early synthesis cycles with minimal acid binding capacity, detritylation using 3% dichloroacetic acid proceeds rapidly with no significant tailing [9]. However, as the oligonucleotide chain grows, the increased mass of DNA on the controlled pore glass support leads to enhanced acid binding, necessitating careful optimization of reaction conditions [9].

Activation-Coupling Reaction Pathways

The coupling step represents the core chemical transformation in phosphoramidite synthesis, involving the nucleophilic substitution of the diisopropylamine moiety of the nucleosidic phosphoramidite by the 5'-hydroxyl function of the solid support-bound nucleoside [10]. This reaction must be performed in the presence of a suitable acid-base activator, as the reactants are otherwise inert [10].

The mechanism of phosphoramidite activation and coupling has been studied in detail through nuclear magnetic resonance spectroscopy [11] [12]. The first step involves protonation of the trivalent phosphorus, followed by slow displacement of the N,N-diisopropylamino group by tetrazolide [11]. The resulting tetrazolide intermediate rapidly reacts with the 5'-hydroxyl group of the protected resin-bound oligonucleotide to yield the phosphite triester product [11].

Tetrazole acts as both an acid and a nucleophilic catalyst in this process [11] [13]. The protonation step is fast and reversible, while the nucleophilic displacement with tetrazole is the rate-determining step [13]. Studies using model reactions have identified the formation of a diethoxy-tetrazolophosphane intermediate with a characteristic 31P nuclear magnetic resonance shift of 126 parts per million, identical to the signal observed during internucleotide bond formation [12].

Table 4: Phosphoramidite Activators and Their Properties

| Activator | pKa Value | Activation Rate (s⁻¹) | Coupling Efficiency (%) | Stability in ACN | Commercial Availability |

|---|---|---|---|---|---|

| 1H-Tetrazole | 4.8 | 0.05 | 96 | Excellent | High |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.15 | 98 | Good | High |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.08 | 97 | Excellent | Medium |

| 5-(4-Nitrophenyl)-1H-tetrazole | 3.9 | 0.20 | 98 | Good | Medium |

| Benzylthiotetrazole (BTT) | 4.2 | 0.12 | 97 | Good | Low |

| N-Methylimidazole-Saccharin Salt | 3.5 | 0.25 | 99 | Fair | Low |

Alternative activators have been developed to improve coupling efficiency and reduce side reactions [11] [13]. 4,5-Dicyanoimidazole has emerged as a logical alternative activator, providing enhanced coupling rates for certain modified nucleosides [11]. Research has shown that coupling times for 2'-N-trifluoroacetamido-5'-dimethoxytrityl-uridine and 2'-N-phthalimido-5'-dimethoxytrityl-uridine phosphoramidites are reduced by more than half when 4,5-dicyanoimidazole is used as the activator compared to tetrazole [11].

Capping Process to Prevent Deletion Mutations

The capping step serves as a critical quality control measure in oligonucleotide synthesis [6] [5]. Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride activated by N-methylimidazole in pyridine, rendering any unextended sequences inert in subsequent rounds of the chain elongation cycle [5] [14]. This process effectively prevents the formation of deletion mutations in the final oligonucleotide sequences [6].

The importance of the capping step becomes evident when considering the cumulative effect of incomplete coupling reactions [6]. Without proper capping, unreacted oligonucleotides would continue to participate in subsequent coupling cycles, leading to a mixture of products with varying lengths that are difficult to separate from the desired full-length product [14]. The capping reaction is performed after each coupling step but before oxidation to ensure that all water is driven out of the system, which would otherwise inhibit the next cycle of the reaction [6].

Research has demonstrated that for the synthesis of very long DNA sequences on glass chips using inkjet printers, the capping step can be omitted due to surface effects that allow even better condensation yields than possible with traditional controlled pore glass supports [14]. However, for standard solid-phase synthesis protocols, the capping step remains essential for maintaining product quality and purity [14].

Oxidation Step Transforming Phosphite Triesters to Phosphotriesters

The final step in each synthesis cycle involves the conversion of the unstable phosphite triester linkage to a stable phosphate triester through oxidation [6] [5]. This transformation changes the phosphorus oxidation state from +3 to +5, creating a chemically stable internucleotide linkage that can withstand subsequent synthesis cycles [14].

The standard oxidation protocol employs aqueous iodine as the oxidizing agent [14] [15]. The mechanism involves the formation of an iodophosphate intermediate, which undergoes hydrolysis to yield the final phosphate triester product [16]. This reaction proceeds with high efficiency, typically achieving greater than 95% conversion within one minute [17]. The oxidation step is stereospecific, proceeding with retention of configuration at the phosphorus center [16].

Table 2: Comparison of Oxidation Methods in Phosphoramidite Chemistry

| Oxidation Method | Oxidation Time (min) | Reaction Efficiency (%) | Phosphorus Oxidation State | Base Compatibility | Water Content |

|---|---|---|---|---|---|

| Iodine/Water (standard) | 1 | >95 | P(III) → P(V) | Good | Aqueous |

| Hydrogen Peroxide | 10 | 85-90 | P(III) → P(V) | Excellent | Aqueous |

| t-Butyl Hydroperoxide | 15 | 90-95 | P(III) → P(V) | Good | Anhydrous |

| 10-Camphorsulfonyl-Oxaziridine | 3 | >95 | P(III) → P(V) | Excellent | Anhydrous |

| TBHP/Pyridine | 5 | 88-92 | P(III) → P(V) | Good | Anhydrous |

| CSO (non-aqueous) | 3 | >95 | P(III) → P(V) | Excellent | Anhydrous |

Alternative oxidation methods have been developed to address specific challenges in oligonucleotide synthesis [17] [18]. Hydrogen peroxide oxidation in neutral aqueous acetonitrile has been demonstrated as a cheap, green alternative to the widely used iodine-pyridine procedure [17]. This method is particularly useful when synthesizing oligonucleotides containing base modifications that are sensitive to iodine oxidation [15] [18].

Some phosphoramidites have been found to be unstable to oxidation with iodine-containing solutions, regardless of iodine concentration [18]. This is most noticeable in the synthesis of oligonucleotides containing 7-deaza-deoxyguanosine, which undergoes damage during the oxidation step [18]. Non-aqueous oxidizers such as 10-camphorsulfonyl-oxaziridine have been successfully employed as alternatives for these sensitive modifications [18].

Nucleophilic Substitution Reactions in Phosphoramidite Chemistry

The phosphoramidite coupling reaction represents a classic example of nucleophilic substitution at phosphorus [10]. The reaction mechanism involves the displacement of the diisopropylamine leaving group by the 5'-hydroxyl nucleophile of the growing oligonucleotide chain [10]. This process is facilitated by the activation of the phosphoramidite through protonation and subsequent nucleophilic attack by the tetrazole activator [12].

The stereochemistry of these nucleophilic substitution reactions has been extensively studied [10]. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electrophilic phosphorus center, forming a pentacoordinate intermediate before eliminating the leaving group [10]. The overall stereochemical outcome depends on the specific geometry of the transition state and the nature of the substituents around the phosphorus atom [10].

Research has revealed that the efficiency of nucleophilic substitution in phosphoramidite chemistry is highly dependent on the electronic and steric properties of both the nucleophile and the leaving group [10]. The diisopropylamine group was specifically chosen as the leaving group because its steric bulk provides an ideal balance between stability during preparation of the phosphoramidite reagents and ease of activation during the coupling reaction [14].

The role of the activator in facilitating nucleophilic substitution cannot be overstated [10] [12]. Different activators promote the reaction through distinct mechanisms, with some acting primarily as proton donors while others function as nucleophilic catalysts [10]. The choice of activator significantly influences the reaction rate, coupling efficiency, and potential for side reactions [13].

Kinetic studies have demonstrated that the nucleophilic substitution step is typically the rate-limiting process in the overall coupling reaction [13]. The reaction rate is influenced by factors such as temperature, solvent polarity, and the concentration of both the nucleophile and the activated phosphoramidite species [19]. Maintaining anhydrous conditions is crucial, as water can compete with the desired nucleophile and reduce coupling efficiency [19].

Phosphorus (III) versus Phosphorus (V) Chemistry in Oligonucleotide Synthesis

The distinction between phosphorus(III) and phosphorus(V) chemistry is fundamental to understanding the mechanistic principles of phosphoramidite-based DNA synthesis [20]. Phosphoramidites contain phosphorus in the +3 oxidation state, which exhibits unique reactivity patterns compared to the +5 oxidation state found in the final phosphodiester linkages [20].

Table 5: Comparison of Phosphorus(III) vs Phosphorus(V) Chemistry

| Property | Phosphorus(III) Compounds | Phosphorus(V) Compounds |

|---|---|---|

| Oxidation State | +3 | +5 |

| Coordination Number | 3-4 | 4-6 |

| Typical Bond Angles | ~100° | ~109° |

| Stability in Air | Moderate | High |

| Hydrolysis Rate | Fast | Slow |

| Nucleophilic Reactivity | High | Low |

| Electrophilic Character | Low | High |

Phosphorus(III) compounds, including phosphoramidites, are characterized by their pyramidal geometry and increased nucleophilic reactivity compared to their phosphorus(V) counterparts [20]. This enhanced reactivity makes phosphorus(III) species ideal for the coupling reactions required in oligonucleotide synthesis, as they readily undergo nucleophilic substitution with alcohols under mild conditions [20].

The transformation from phosphorus(III) to phosphorus(V) during the oxidation step represents a fundamental change in the electronic structure and reactivity of the phosphorus center [20]. Phosphorus(V) compounds exhibit tetrahedral or octahedral geometry and are generally more stable toward hydrolysis and other chemical transformations [20]. This stability is essential for the integrity of the final oligonucleotide product [20].

The P(III)-based phosphoramidite platform represents the state of the art for oligonucleotide synthesis and is readily applicable for the formation of both canonical phosphodiesters and modified linkages such as phosphorothioates [20]. Historically, P(V) reagents for oligonucleotide synthesis suffered from low reactivity and a high prevalence of side reactions [20]. These shortcomings were systematically addressed through numerous tactical innovations, ultimately leading to the development of modern phosphoramidite chemistry [20].

The choice between phosphorus(III) and phosphorus(V) chemistry has significant implications for the overall synthesis strategy [20]. While phosphorus(III) compounds offer superior reactivity for coupling reactions, they require careful handling and storage due to their increased sensitivity to oxidation and hydrolysis [20]. Conversely, phosphorus(V) compounds provide enhanced stability but require more forcing conditions for bond formation [20].

Table 1: Theoretical Yields of Oligonucleotides Based on Coupling Efficiency

| Coupling Efficiency | 10-mer | 20-mer | 30-mer | 40-mer | 50-mer | 60-mer | 70-mer | 80-mer | 90-mer | 100-mer |

|---|---|---|---|---|---|---|---|---|---|---|

| 0.950 | 0.630 | 0.377 | 0.226 | 0.135 | 0.081 | 0.048 | 0.029 | 0.017 | 0.010 | 0.006 |

| 0.970 | 0.760 | 0.561 | 0.413 | 0.305 | 0.225 | 0.166 | 0.122 | 0.090 | 0.066 | 0.049 |

| 0.980 | 0.834 | 0.681 | 0.557 | 0.455 | 0.372 | 0.304 | 0.248 | 0.203 | 0.166 | 0.135 |

| 0.990 | 0.914 | 0.826 | 0.747 | 0.676 | 0.611 | 0.553 | 0.500 | 0.452 | 0.409 | 0.370 |

| 0.995 | 0.956 | 0.909 | 0.865 | 0.822 | 0.782 | 0.744 | 0.708 | 0.673 | 0.640 | 0.609 |

The efficiency of phosphoramidite coupling directly impacts the quality and yield of the final oligonucleotide product [21]. As demonstrated in the theoretical yield calculations, even small decreases in coupling efficiency can dramatically reduce the yield of longer oligonucleotides [21]. For instance, while an average coupling efficiency of 98.0% would theoretically yield 68% full-length product for a 20-mer, it would only yield 13% full-length product for a 100-mer [19].

The development of protecting group strategies for guanosine nucleosides represents a cornerstone achievement in the field of oligonucleotide synthesis, with innovations spanning over six decades of continuous refinement. The foundational work began in 1955 when Michelson and Todd accomplished the first directed chemical synthesis of a dinucleotide, establishing the basic principles of phosphoryl chloride chemistry that would later evolve into sophisticated protection methodologies [1] [2].

The conceptual framework for nucleobase protection emerged during the 1960s as researchers recognized the necessity for orthogonal protection systems to prevent unwanted side reactions during oligonucleotide assembly [3]. This period marked the transition from crude chemical approaches to systematic functional group masking strategies, with particular emphasis on protecting the reactive exocyclic amino groups of purine and pyrimidine bases [4].

Har Gobind Khorana's pioneering work in 1967 initiated the first comprehensive gene synthesis project, introducing the use of trityl and acetyl protecting groups in a solid-phase synthesis approach [1]. This methodology, while laborious and requiring eight years to synthesize a 126-residue deoxyribonucleic acid sequence, demonstrated the practical feasibility of chemical nucleotide assembly and established the foundation for modern protecting group strategies [2].

The 1970s witnessed the widespread adoption of benzoyl protecting groups for both purine and pyrimidine nucleosides, providing enhanced stability during synthesis cycles [1]. However, the major breakthrough occurred in 1981 with Marvin Caruthers' invention of the phosphoramidite method, which introduced the 4,4'-dimethoxytrityl group for 5'-hydroxyl protection and revolutionized oligonucleotide synthesis efficiency [5] [6].

The introduction of isobutyryl protection specifically for guanine in 1982 represented a critical advancement in nucleobase protection technology [7] [8]. This development addressed the unique chemical properties of guanine's exocyclic amino group, providing optimal balance between synthetic stability and deprotection efficiency. The establishment of tetrazole activation methods in 1984 further optimized the coupling conditions for isobutyryl-protected guanosine derivatives [1].

Commercial automation of deoxyribonucleic acid synthesis in 1983 standardized the protection scheme, with isobutyryl emerging as the preferred protecting group for guanine residues due to its superior performance characteristics [9] [10]. The phosphoramidite methodology was formally documented in Methods in Enzymology in 1987, cementing the mature phosphoramidite chemistry as the gold standard for oligonucleotide synthesis [11].

The 1990s brought the development of alternative protecting groups including dimethylformamidine and phenoxyacetyl derivatives, which offered faster deprotection protocols for specialized applications [12] [13]. The 2000s introduced ultra-mild protecting groups designed for sensitive substrates that could not tolerate traditional deprotection conditions [12].

Isobutyryl Protection: Mechanistic and Practical Considerations

The isobutyryl protecting group functions through a well-defined acylation mechanism that selectively targets the exocyclic amino group at the N2 position of guanine [7] [14]. This protection strategy involves the formation of an amide bond between the isobutyryl carbonyl carbon and the nucleophilic nitrogen atom, effectively masking the amino group's reactivity while maintaining the structural integrity of the guanine nucleobase [8].

The mechanistic pathway for isobutyryl protection begins with the nucleophilic attack of the guanine N2-amino group on the electrophilic carbonyl carbon of isobutyric anhydride or isobutyryl chloride [15]. This reaction proceeds through a tetrahedral intermediate, followed by elimination of the leaving group (acetate or chloride) to form the stable amide linkage. The branched alkyl structure of the isobutyryl group provides optimal steric properties that balance protection efficiency with deprotection accessibility [16].

The practical implementation of isobutyryl protection typically employs isobutyric anhydride in the presence of a base catalyst such as pyridine or triethylamine [15]. The reaction conditions are mild enough to preserve other functional groups while ensuring complete conversion of the amino functionality. The resulting N2-isobutyryl-guanosine derivative exhibits enhanced solubility in organic solvents commonly used in oligonucleotide synthesis, including acetonitrile and dichloromethane [17] [18].

During phosphoramidite coupling reactions, the isobutyryl-protected guanosine maintains high coupling efficiency, typically achieving 98-99% yield under standard conditions [19] [20]. The protecting group remains stable throughout the acidic detritylation steps, basic capping reactions, and oxidative conversion of phosphite triesters to phosphate triesters [21] [22]. This stability is attributed to the amide bond's resistance to mild acidic and basic conditions employed during the synthesis cycle.

The deprotection mechanism involves nucleophilic attack by ammonia on the carbonyl carbon of the isobutyryl group, leading to formation of isobutyramide and regeneration of the free amino group [23]. The branched structure of the isobutyryl group creates moderate steric hindrance that slows the deprotection rate compared to linear acyl groups, making it the rate-limiting step in oligonucleotide deprotection [12]. This characteristic requires extended deprotection times (16-36 hours at 55°C or room temperature respectively) with concentrated ammonium hydroxide solutions [23].

The cyanoethyl protecting group employed for phosphate protection works synergistically with isobutyryl protection [24] [25]. During the final deprotection step, triethylamine treatment removes the cyanoethyl groups by beta-elimination, generating acrylonitrile as a byproduct [24]. The subsequent ammonia treatment cleaves the isobutyryl groups while simultaneously neutralizing any residual acrylonitrile through nucleophilic addition reactions.

Structure-Function Relationships in Protected Guanosine Derivatives

The structural characteristics of protecting groups profoundly influence their functional performance in oligonucleotide synthesis, with isobutyryl derivatives demonstrating optimal balance between synthetic utility and deprotection efficiency [16]. The branched alkyl structure of the isobutyryl group provides moderate steric hindrance that enhances selectivity during coupling reactions while maintaining sufficient accessibility for deprotection under standard conditions [8].

Electronic effects play a crucial role in determining protecting group performance. The isobutyryl group exhibits weak electron-donating properties due to its alkyl substituents, which moderately activates the amide carbonyl toward nucleophilic attack during deprotection [16]. This electronic characteristic contrasts with aromatic acyl groups such as benzoyl, which contain electron-withdrawing aromatic systems that reduce deprotection rates [13].

Comparative analysis reveals distinct structure-activity relationships among different protecting group families. Dimethylformamidine-protected guanosine derivatives demonstrate superior deprotection kinetics due to the electron-donating amine substituents that activate the protecting group toward nucleophilic cleavage [13] [26]. However, this enhanced lability comes at the cost of reduced stability during extended synthesis cycles.

The phenoxyacetyl series represents an alternative approach that incorporates aryl ether functionality to modulate both electronic and steric properties [26] [12]. The phenoxyacetyl group provides faster deprotection than isobutyryl while maintaining adequate stability, making it suitable for mild deprotection protocols. The isopropyl-phenoxyacetyl derivative further enhances deprotection rates through increased steric hindrance around the ester linkage [12].

Solubility characteristics directly correlate with protecting group structure. The isobutyryl group imparts good solubility in organic solvents commonly employed in oligonucleotide synthesis [17] [18]. The branched alkyl structure increases lipophilicity compared to linear acyl groups while avoiding the excessive hydrophobicity associated with bulky aromatic protecting groups. This balanced solubility profile facilitates efficient coupling reactions and supports high-concentration phosphoramidite solutions.

Stability considerations encompass both chemical and thermal factors. Isobutyryl-protected guanosine derivatives exhibit excellent chemical stability under the mildly acidic conditions used for detritylation (3% dichloroacetic acid) and the basic conditions employed for capping reactions [27]. The amide linkage resists hydrolysis under these conditions, ensuring protection integrity throughout multiple synthesis cycles.

The coupling efficiency of protected guanosine derivatives correlates with both steric accessibility and electronic properties of the protecting group [20]. Isobutyryl protection achieves coupling efficiencies of 98-99% under standard conditions, reflecting optimal balance between amino group protection and nucleoside reactivity [19]. Bulky protecting groups such as tert-butylphenoxyacetyl may reduce coupling efficiency due to increased steric interference, while overly labile groups can lead to premature deprotection during synthesis.

Deprotection Kinetics Under Various Conditions

The kinetics of isobutyryl deprotection from guanosine derivatives exhibit complex temperature and concentration dependencies that significantly impact oligonucleotide processing efficiency [23] [12]. Under standard conditions employing concentrated ammonium hydroxide (28-33% NH3 in water), complete deprotection requires 16 hours at 55°C or 36 hours at room temperature, making it the rate-limiting step in oligonucleotide synthesis [23].

Temperature effects on deprotection kinetics follow Arrhenius behavior, with reaction rates approximately doubling for each 10°C increase in temperature [12]. At 65°C, deprotection time reduces to 8 hours, while maintaining solution integrity and minimizing side reactions [23]. Higher temperatures can accelerate deprotection but may lead to oligonucleotide degradation, particularly for sequences containing modified nucleotides or labile linkages.

The concentration of ammonia significantly influences deprotection rates through both thermodynamic and kinetic effects [28]. Fresh concentrated ammonium hydroxide solutions provide optimal deprotection efficiency, as aged solutions lose ammonia content and become less effective [23]. The use of ammonium hydroxide/methylamine mixtures (1:1 v/v) can reduce deprotection times to 5-10 minutes at 65°C through enhanced nucleophilicity of the methylamine reagent [23].

Alternative deprotection conditions have been developed to accommodate sensitive oligonucleotide substrates. Gas-phase deprotection using ammonia or methylamine under pressure achieves complete isobutyryl removal in 35 minutes (ammonia) or 2 minutes (methylamine) at room temperature [28]. This approach minimizes thermal degradation while providing rapid deprotection for heat-sensitive modifications.

The ultra-fast deprotection protocol employs ammonium hydroxide/methylamine (1:1) at 65°C for 5 minutes, requiring acetyl-protected cytosine to prevent base modification [23]. This method dramatically reduces processing time but necessitates modified synthesis protocols to ensure compatibility with the enhanced nucleophilicity of the deprotection mixture.

Solvent effects on deprotection kinetics reveal the importance of solution composition. Aqueous ammonia provides optimal conditions for isobutyryl cleavage, while organic cosolvents can modulate reaction rates [28]. Methanolic ammonia solutions offer milder conditions suitable for base-sensitive oligonucleotides, though requiring extended reaction times for complete deprotection.

pH-dependent deprotection studies demonstrate the critical role of solution basicity in determining reaction rates [29]. Mildly acidic conditions (pH 4.5-5.0) can achieve selective detritylation without affecting isobutyryl groups, enabling orthogonal deprotection strategies [29]. However, complete isobutyryl removal requires strongly basic conditions (pH >12) to ensure adequate nucleophilicity for amide hydrolysis.

The kinetics of competitive reactions during deprotection influence overall process efficiency. Acrylonitrile, generated from cyanoethyl phosphate deprotection, can react with nucleotide bases to form unwanted alkylation products [24] [30]. Proper sequencing of deprotection steps and inclusion of acrylonitrile scavengers such as piperazine can minimize these side reactions [24].

Influence of Protection Strategy on Coupling Efficiency

The selection of protecting group strategy exerts profound influence on coupling efficiency in oligonucleotide synthesis, with isobutyryl protection providing optimal performance for guanosine incorporation [19] [20]. Coupling efficiency measurements consistently demonstrate 98-99% yield for isobutyryl-protected guanosine phosphoramidites under standard activation conditions using tetrazole or benzylthiotetrazole [19] [31].

Environmental factors significantly impact coupling efficiency, with water content representing the most critical parameter [20]. Anhydrous reaction conditions (10-15 ppm water content in acetonitrile) are essential for maintaining high coupling yields, as excess moisture leads to hydrolysis of both phosphoramidites and activated intermediates [20]. The use of fresh, septum-sealed acetonitrile and proper handling under inert atmosphere conditions ensures optimal coupling performance.

Phosphoramidite concentration and freshness directly influence coupling efficiency [20]. Solutions prepared at 0.1-0.2 M concentration in anhydrous acetonitrile provide optimal reactivity while maintaining adequate shelf life when stored under inert conditions [10]. Degradation products from aged phosphoramidites can compete with productive coupling reactions, reducing overall efficiency and generating impurities that complicate purification.

The choice of activating agent significantly affects coupling kinetics and efficiency [32]. Tetrazole remains the standard activator, providing reliable activation of phosphoramidites while maintaining compatibility with protecting group chemistry [33]. Alternative activators such as benzylthiotetrazole or ethylthiotetrazole can enhance coupling rates for difficult sequences but may require optimization of reaction conditions.

Coupling time optimization reveals a balance between reaction completion and competing side reactions [19]. Standard coupling times of 180 seconds provide near-quantitative conversion for most sequences, while extended coupling times may lead to increased side product formation [20]. Difficult coupling sites, such as those involving sterically hindered sequences, may benefit from extended coupling times or multiple coupling cycles.

The solid support characteristics influence coupling efficiency through mass transfer and accessibility considerations [20]. Standard 500 Å controlled pore glass supports provide optimal performance for sequences up to 40 nucleotides, while longer oligonucleotides benefit from 2000 Å supports that maintain higher coupling efficiency despite reduced loading capacity [20]. The support functionalization and nucleoside loading density also impact coupling performance.

Capping efficiency plays a crucial role in maintaining overall synthesis quality by preventing formation of deletion products [20]. Efficient capping (>97%) of unreacted 5'-hydroxyl groups ensures that incomplete coupling does not propagate through subsequent synthesis cycles [20]. The use of N-methylimidazole concentrations optimized for specific synthesizer platforms maximizes capping efficiency.

Protection group compatibility with coupling conditions determines the practical utility of different protecting strategies [34]. Isobutyryl protection demonstrates excellent stability under the acidic conditions used for phosphoramidite activation and the basic conditions employed during capping reactions [21]. This stability ensures that protecting group integrity is maintained throughout the synthesis cycle, preventing premature deprotection that could lead to side reactions.

The influence of protecting groups on phosphoramidite reactivity reflects both steric and electronic effects [16]. Isobutyryl protection provides optimal balance by sufficiently masking the nucleophilic amino group while avoiding excessive steric hindrance that could impede coupling reactions [8]. Overly bulky protecting groups may reduce coupling efficiency through steric interference, while insufficient protection can lead to side reactions involving the unmasked amino functionality.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types